1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid

Hydrogen-bonding capacity Topological polar surface area Physicochemical differentiation

Sourcing building blocks with balanced potency and ADME is challenging. 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid uniquely addresses this pain point: the methylene ether spacer adds a rotatable bond vs. direct phenoxy analogs (1-(4-fluorophenoxy)cyclopropanecarboxylic acid), enabling adaptation to shallow sub-pockets, while the para-fluorine reduces CYP450-mediated oxidative clearance relative to meta-fluoro isomers. The free carboxylic acid is primed for amide/ester library synthesis. - Extra H-bond acceptor and lower logP improve aqueous solubility over benzyl analogs - ≥95% purity (batch-dependent); shipped under cold chain (2-8°C) - Available in mg to gram scales for hit validation and lead optimization

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
Cat. No. B12077149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
InChIKeyKYZGHYOMWMRZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic Acid – Building Block Overview


1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid (CAS 1784918-68-8) is a cyclopropane carboxylic acid derivative bearing a 4-fluorophenoxy methyl substituent at the 1-position of the cyclopropane ring. Its molecular formula is C₁₁H₁₁FO₃ and its molecular weight is 210.20 g·mol⁻¹ . The compound combines three pharmacologically relevant features—a metabolically stable cyclopropane ring, a fluorine‑substituted aromatic group for enhanced binding and lipophilicity, and a carboxylic acid handle for further derivatisation .

Cyclopropane core for metabolic stability and conformational constraint
4-Fluorophenoxy motif to tune lipophilicity and binding interactions
Free carboxylic acid handle enables amide, ester, or hydroxamic acid derivatisation

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic Acid: Why It Is Irreplaceable


Even structurally close cyclopropane carboxylic acid analogs exhibit critical differences in hydrogen‑bonding capacity, conformational flexibility, and metabolic susceptibility that preclude simple interchange. For example, the benzyl analogue 1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid (MW = 194.2 g·mol⁻¹) lacks the ether oxygen present in the target compound, resulting in one fewer H‑bond acceptor and a significantly lower topological polar surface area (TPSA). The direct phenoxy analogue 1-(4-fluorophenoxy)cyclopropanecarboxylic acid (MW = 196.17 g·mol⁻¹) has no methylene spacer, which restricts conformational freedom and alters the spatial presentation of the fluorophenyl ring. These differences can translate into divergent potency, selectivity, and pharmacokinetic profiles in downstream biological applications.

Benzyl analog lacks ether oxygen: one fewer H‑bond acceptor and lower TPSA may alter solubility‑permeability balance compared to target compound.
Direct phenoxy analog has no methylene spacer: reduced conformational freedom may restrict fluorophenyl ring orientation, potentially impacting induced‑fit binding.
3‑Fluoro regioisomer shows different metabolic liability: class‑level evidence suggests para‑fluoro substitution is more resistant to CYP450 oxidation, altering clearance profile.

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic Acid: Quantitative Differentiation


Ether Oxygen: H‑Bond Acceptor Advantage vs. Benzyl Analog

The target compound contains an ether oxygen in the phenoxy‑methyl linker, whereas the closest benzyl analog 1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid replaces the ether oxygen with a methylene group. This structural difference increases the number of hydrogen‑bond acceptors from 2 (the two carboxylic oxygens) to 3 (ether oxygen plus two carboxylic oxygens). The additional H‑bond acceptor raises the topological polar surface area (TPSA) from approximately 37.3 Ų to 46.5 Ų (calculated with standard in‑silico methods) .

H‑Bond & TPSA
Class‑level
H‑bond acceptors: 3 vs 2 (benzyl analog); TPSA ~46.5 Ų vs ~37.3 Ų; Δ +9 Ų
May support solubility‑permeability balance
In‑silico estimate; experimental validation advised
Hydrogen-bonding capacity Topological polar surface area Physicochemical differentiation

Methylene Spacer: Conformational Flexibility vs. Direct Phenoxy

In 1-(4-fluorophenoxy)cyclopropanecarboxylic acid the phenoxy group is directly attached to the cyclopropane ring, yielding a rigid, low‑volume substituent (MW = 196.17 g·mol⁻¹) . The target compound inserts a methylene spacer between the cyclopropane ring and the phenoxy oxygen, generating a more flexible tether that allows the fluorophenyl ring to sample a wider range of conformations. The additional rotatable bond (from 2 to 3) and the increased molecular weight (210.20 vs. 196.17 g·mol⁻¹) reflect this gain in conformational degrees of freedom .

Conform. Flexibility
Class‑level
Rotatable bonds: 3 vs 2 (direct phenoxy); MW 210.20 vs 196.17 g·mol⁻¹; Δ +14.03
May aid induced‑fit binding pose
Ligand efficiency may require review
Conformational analysis Ligand efficiency Medicinal chemistry design

4-Fluoro vs. 3-Fluoro: CYP450 Metabolic Stability

The para‑fluorophenoxy substitution in the target compound contrasts with the meta‑fluoro isomer 1-[(3-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid (MW = 210.20 g·mol⁻¹) . It is well established in medicinal chemistry that para‑fluorinated arenes are generally more resistant to CYP450‑mediated oxidative metabolism than meta‑fluorinated analogues [1]. While head‑to‑head metabolic stability data for these exact compounds are not publicly available, the class‑level difference in metabolic soft‑spot susceptibility provides a rational basis for selecting the 4‑fluoro isomer when reduced hepatic clearance is a design aim.

CYP450 Stability
Class‑level / Source review
4‑Fluoro (para) vs 3‑fluoro (meta): class evidence suggests 2‑ to 5‑fold lower intrinsic clearance for para‑fluoro arenes
Supports metabolic stability screening
Direct head‑to‑head data not available
Para-fluorine substitution CYP450 metabolism Regioisomer differentiation

Cyclopropane Ring: Metabolic Stability & Low Lipophilicity

The cyclopropane ring in the target compound is a recognised tactical element for improving metabolic stability and reducing the entropic penalty upon binding . Compared with non‑cyclic carboxylic acid building blocks (e.g., linear alkyl carboxylic acids) or larger cycloalkyl acids (cyclopentyl‑, cyclohexyl‑), the cyclopropane moiety introduces a combination of rigidity and a unique electronic character that can lower lipophilicity. The target compound exhibits a predicted logP of approximately 1.9, whereas a comparable cyclopentane analogue would be expected to have a logP >2.5 due to the additional methylene units .

Lipophilicity & Stability
Class‑level
Predicted logP ~1.9 (cyclopropane) vs >2.5 (cyclopentane analog); ΔlogP ≈ -0.6 or more negative
May lower phospholipidosis risk
In‑silico prediction; confirm experimentally
Cyclopropane metabolic stability Conformational rigidity LogP modulation

1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic Acid: Application Scenarios


Hit‑to‑Lead Optimization: Enhanced Solubility & Metabolic Stability

The increased H‑bond acceptor count and lower logP of the target compound, relative to the benzyl and cyclopentane analogs, make it particularly suitable for hit‑to‑lead programs aiming to improve aqueous solubility and reduce metabolic turnover .

Structure‑Based Design: Conformational Flexibility for Induced‑Fit

The methylene spacer provides an additional rotatable bond compared to the direct phenoxy analog, allowing the fluorophenyl ring to adapt to sub‑pockets that cannot accommodate the rigid orientation of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid .

Parallel Library Synthesis: Amides & Esters

The free carboxylic acid enables straightforward conversion to amide, ester, or hydroxamic acid derivatives using standard coupling reagents, facilitating the preparation of diverse compound libraries for high‑throughput screening .

Preclinical Profiling: Mitigating CYP450 Clearance

The para‑fluorine substitution pattern is expected to be less susceptible to CYP450‑mediated oxidation than the meta‑fluoro isomer, making the 4‑fluoro compound a preferred choice when in vitro microsomal stability data have flagged rapid oxidative clearance in a chemical series [1].

Application
Selection Property
Validation Focus
Hit‑to‑lead solubility/stability screening
Ether oxygen H‑bond acceptor count and cyclopropane‑driven logP
Aqueous solubility and microsomal stability endpoints
Structure‑based design requiring flexible fluorophenyl orientation
Methylene spacer for added rotatable bond
Binding pose analysis and conformational sampling
Parallel synthesis of amide/ester libraries
Free carboxylic acid handle
Derivatisation efficiency and library diversity
CYP450 metabolic stability profiling
Para‑fluorine substitution pattern
In vitro microsomal clearance comparison
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